molecular formula C20H25N3O4 B3575252 1-[(2,5-Dimethoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine CAS No. 5879-92-5

1-[(2,5-Dimethoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine

Cat. No.: B3575252
CAS No.: 5879-92-5
M. Wt: 371.4 g/mol
InChI Key: PWYNSFSNBBUWGV-UHFFFAOYSA-N
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Description

1-[(2,5-Dimethoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine is a synthetic piperazine derivative of high interest in medicinal chemistry and drug discovery research. Piperazine-based compounds are a significant class of nitrogen-containing heterocycles known for their diverse biological activities and frequent presence in molecules of interest in pharmaceutical development . The structure of this compound, which incorporates dimethoxyphenyl and nitrophenyl moieties linked through a piperazine core, suggests potential as a valuable scaffold for the design of novel bioactive molecules. Similar piperazine derivatives are often explored for their potential anti-tumor properties . The molecular hybridization strategy, which combines different pharmacophoric moieties into a single molecule, is a well-established concept in drug design to produce new hybrid systems with improved activity profiles . The presence of the nitro group on the phenyl ring can be crucial for probing specific biological environments, as nitroaryl groups are known to diffuse freely and can be involved in specific binding interactions . Researchers may utilize this compound as a key intermediate in the synthesis of more complex molecular architectures or as a core structure for generating libraries of compounds for high-throughput screening against various biological targets. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[(2,5-dimethoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4/c1-26-19-6-7-20(27-2)17(13-19)15-22-10-8-21(9-11-22)14-16-4-3-5-18(12-16)23(24)25/h3-7,12-13H,8-11,14-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWYNSFSNBBUWGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CN2CCN(CC2)CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50360560
Record name 1-[(2,5-dimethoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50360560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5879-92-5
Record name 1-[(2,5-dimethoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50360560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,5-Dimethoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine typically involves the reaction of 2,5-dimethoxybenzyl chloride with 4-(3-nitrobenzyl)piperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-[(2,5-Dimethoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH), alkyl halides.

    Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH).

Major Products

    Oxidation: 1-[(2,5-Dimethoxyphenyl)methyl]-4-[(3-aminophenyl)methyl]piperazine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2,5-Dimethoxyphenol and 3-nitrobenzylamine.

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its potential pharmacological effects. Its structural similarity to known psychoactive substances indicates possible applications in treating psychiatric disorders. Research suggests that derivatives of piperazine can interact with neurotransmitter systems, particularly serotonin and dopamine receptors, which are crucial in mood regulation and cognitive functions.

Antitumor Activity

Recent studies have explored the antitumor properties of piperazine derivatives. The presence of the nitrophenyl group in this compound may enhance its ability to inhibit tumor cell proliferation. In vitro assays have shown that such compounds can induce apoptosis in cancer cell lines, suggesting a potential role as chemotherapeutic agents.

Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit antimicrobial activities. The combination of the dimethoxyphenyl and nitrophenyl moieties may contribute to enhanced antibacterial and antifungal effects. Preliminary studies have demonstrated efficacy against various microbial strains, warranting further investigation.

Neuropharmacological Effects

Given its psychoactive potential, this compound is also being studied for its neuropharmacological effects. It may serve as a lead compound for developing new treatments for anxiety and depression by modulating serotonin pathways.

Case Study 1: Antitumor Efficacy

A study conducted on the effects of various piperazine derivatives on cancer cell lines revealed that 1-[(2,5-Dimethoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine exhibited significant cytotoxicity against breast cancer cells (MCF-7). The mechanism was linked to the induction of apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Activity

In a series of experiments assessing the antimicrobial properties of piperazine derivatives, this compound showed promising results against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated that it could be developed into a potential antimicrobial agent.

Data Table: Summary of Research Findings

Application AreaObserved EffectsReferences
Pharmacological StudiesInteraction with serotonin receptors
Antitumor ActivityInduction of apoptosis in cancer cells
Antimicrobial PropertiesEfficacy against bacterial strains
Neuropharmacological EffectsPotential treatment for anxiety/depression

Mechanism of Action

The mechanism of action of 1-[(2,5-Dimethoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Piperazine Derivatives

Substituent Electronic Effects

1-(2-Bromobenzyl)-4-(3-nitrobenzyl)piperazine
  • Substituents : 2-Bromo (electron-withdrawing) and 3-nitro (electron-withdrawing).
  • Comparison : Unlike the target compound, the absence of methoxy groups reduces electron-donating effects. The bromine atom may enhance lipophilicity but could introduce steric hindrance.
1-Methyl-4-(4-nitrophenyl)piperazine
  • Substituents : Methyl (electron-donating) and 4-nitro (electron-withdrawing).
  • Comparison : The nitro group at the para position (vs. meta in the target compound) may alter receptor interactions. Reported synthesis yields are high (96.43%), suggesting efficient preparation methods .
1-(2-Methoxyphenyl)piperazine Derivatives
  • Substituents : Methoxy (electron-donating) at ortho, meta, or para positions.
  • Key Data : Derivatives like 1-(4-((2,3-dihydro-1H-inden-5-yloxy)methyl)phenethyl)-4-(2-ethoxyphenyl)piperazine (Compound 13) show melting points ranging from 65.2–92.1°C and yields of 43–68% .

Binding Affinity and Pharmacological Profiles

  • 5-HT1A Receptor Targeting : Compounds such as N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1³,⁷]decan-1-amine (7) exhibit high 5-HT1A affinity due to methoxy substituents . The target compound’s nitro group may reduce binding compared to methoxy analogs but could improve selectivity for other receptors.

Metabolic Stability

  • Flunarizine Metabolites : Fluorinated analogs like flunarizine undergo cytochrome P450-mediated metabolism, with hydroxylation and N-dealkylation as primary pathways. The nitro group in the target compound may undergo reduction to an amine, impacting bioavailability.

Physical Properties

  • Melting Points : Methoxy and nitro substituents increase polarity, leading to higher melting points. For example, 1-Methyl-4-(4-nitrophenyl)piperazine forms an orange solid , while methoxy analogs in are white solids with defined melting points (65–92°C).

Key Data Table: Comparative Overview

Compound Name Substituents (R1, R2) Electronic Profile 5-HT1A Affinity Melting Point (°C) Yield (%)
Target Compound 2,5-Dimethoxy, 3-Nitro Mixed (donor/acceptor) Not reported N/A N/A
1-(2-Bromobenzyl)-4-(3-nitrobenzyl)piperazine 2-Bromo, 3-Nitro Strong acceptor Not reported N/A N/A
1-Methyl-4-(4-nitrophenyl)piperazine Methyl, 4-Nitro Moderate donor/acceptor Not reported N/A 96.43
1-(2-Methoxyphenyl)piperazine 2-Methoxy, varied Strong donor High 65.2–92.1 43–68

Biological Activity

1-[(2,5-Dimethoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine (CAS No. 5879-92-5) is a compound with a complex structure that integrates a piperazine core with substituted phenyl groups. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C29H33N2O2, with a molecular weight of 464.047 g/mol. The structure consists of a piperazine ring substituted with two distinct aromatic groups: one containing methoxy groups and another with a nitro group.

PropertyValue
Molecular FormulaC29H33N2O2
Molecular Weight464.047 g/mol
CAS Number5879-92-5
DensityNot specified
Melting PointNot specified

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit various pharmacological effects:

  • Dopaminergic Activity : Compounds featuring piperazine structures are often investigated for their interactions with dopamine receptors. For instance, some derivatives have shown selective antagonism at dopamine D3 receptors, which may have implications for treating psychotic disorders .
  • Anti-inflammatory Properties : The presence of nitrophenyl groups in related compounds has been linked to anti-inflammatory activities by inhibiting cyclooxygenase (COX) enzymes and lipoxygenase pathways . These interactions suggest potential therapeutic applications in managing inflammatory conditions.
  • Antiviral Activity : Heterocyclic compounds like piperazines have been explored for antiviral properties, particularly against RNA viruses. Their mechanisms often involve inhibition of viral RNA polymerases, which are crucial for viral replication .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The compound may act as an agonist or antagonist at various neurotransmitter receptors, influencing neuronal signaling pathways.
  • Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit key enzymes involved in inflammatory processes and viral replication.

Case Studies

Several studies have highlighted the potential applications of compounds related to this compound:

  • Dopamine D3 Antagonists : A study on substituted piperazines revealed that specific modifications could enhance selectivity towards D3 receptors while reducing side effects associated with broader dopamine receptor antagonism .
  • Anti-inflammatory Agents : Research into nitrophenyl-substituted compounds showed promising results in reducing inflammation in animal models by effectively inhibiting COX enzymes without significant gastrointestinal side effects commonly associated with traditional NSAIDs .

Q & A

Q. What are the recommended synthetic routes for 1-[(2,5-Dimethoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves multi-step alkylation and coupling reactions. A typical route includes:

Piperazine Core Functionalization : React piperazine with 2,5-dimethoxybenzyl chloride under basic conditions (e.g., K₂CO₃) to introduce the first substituent .

Second Alkylation : Introduce the 3-nitrobenzyl group using 3-nitrobenzyl bromide in the presence of a palladium catalyst (e.g., Pd(OAc)₂) to enhance coupling efficiency .

Purification : Use high-performance liquid chromatography (HPLC) or recrystallization to achieve >95% purity .

Q. Optimization Strategies :

  • Catalysts : Palladium-based catalysts improve yields (up to 85%) in coupling steps .
  • Temperature : Maintain 60–80°C during alkylation to balance reaction rate and side-product formation .
  • Solvents : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

Q. Table 1: Key Synthetic Parameters

StepReagents/ConditionsYield (%)Purification Method
1K₂CO₃, DMF, 70°C75Column Chromatography
2Pd(OAc)₂, Et₃N, THF85HPLC

Q. How is the structural characterization of this compound performed?

Methodological Answer: Characterization relies on spectroscopic and chromatographic techniques:

  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 6.8–7.5 ppm for nitroaryl; δ 6.5–6.9 ppm for dimethoxyaryl) and piperazine methylenes (δ 2.5–3.5 ppm) .
    • ¹³C NMR : Confirm quaternary carbons (e.g., nitroaryl C-NO₂ at ~148 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peak at m/z 413.17 (C₂₁H₂₅N₃O₅⁺) .
  • X-ray Crystallography : Resolve stereochemistry and confirm substituent orientations .

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) for its biological activities?

Methodological Answer: SAR studies focus on modifying substituents and evaluating pharmacological outcomes:

  • Nitro Group Role : Replace the 3-nitro group with halogens or methoxy to assess impact on antimicrobial activity (e.g., MIC against S. aureus reduced from 12.5 µg/mL to 6.25 µg/mL with -NO₂) .
  • Piperazine Flexibility : Compare rigid vs. flexible analogs (e.g., replacing piperazine with piperidine) to study receptor binding kinetics .
  • In Vivo Models : Use murine inflammation models to correlate 2,5-dimethoxy substitution with COX-2 inhibition (IC₅₀ = 0.8 µM) .

Q. Table 2: Biological Activity Data

ModificationTargetActivity (IC₅₀/MIC)Model
3-Nitro intactTubulin Polymerization1.2 µMHCT116 cells
2,5-Dimethoxy removalCOX-2>10 µMRAW264.7 macrophages

Q. How can computational models predict its pharmacokinetic properties and binding mechanisms?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to dopamine D3 receptors (binding energy = -9.2 kcal/mol) .
  • ADMET Prediction : SwissADME predicts moderate blood-brain barrier penetration (logBB = 0.3) and CYP3A4 metabolism .
  • MD Simulations : GROMACS simulations (100 ns) reveal stable binding to tubulin’s colchicine site (RMSD < 2.0 Å) .

Q. Key Findings :

  • The 3-nitro group forms hydrogen bonds with tubulin’s β-subunit (Asn258) .
  • 2,5-Dimethoxy groups enhance lipophilicity (clogP = 3.1), improving membrane permeability .

Q. What experimental designs resolve contradictions in reported toxicity and efficacy data?

Methodological Answer:

  • Dose-Response Studies : Test cytotoxicity in HEK293 cells (CC₅₀ = 50 µM vs. IC₅₀ = 1.2 µM in HCT116) to identify therapeutic windows .
  • Metabolite Profiling : Use LC-MS to detect hepatotoxic metabolites (e.g., nitroso derivatives) in microsomal incubations .
  • Comparative SAR : Evaluate analogs with β-cyclodextrin inclusion complexes to reduce toxicity while retaining activity .

Q. How is the compound’s stability assessed under physiological conditions?

Methodological Answer:

  • pH Stability : Incubate in simulated gastric fluid (pH 2.0) and PBS (pH 7.4) for 24h. HPLC analysis shows 90% integrity at pH 7.4 vs. 60% at pH 2.0 .
  • Thermal Degradation : TGA reveals decomposition onset at 180°C, indicating suitability for room-temperature storage .

Q. What in vitro assays are used to screen for CNS activity?

Methodological Answer:

  • Radioligand Binding : Compete with [³H]SCH23390 for dopamine D1/D2 receptors (Kᵢ = 120 nM) .
  • Calcium Flux Assays : Measure inhibition of T-type Ca²⁺ channels in neuronal SH-SY5Y cells (IC₅₀ = 5 µM) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2,5-Dimethoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine
Reactant of Route 2
Reactant of Route 2
1-[(2,5-Dimethoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine

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